23-EPI-26-Deoxyactein

Catalog No.
S654400
CAS No.
501938-01-8
M.F
C37H56O10
M. Wt
660.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
23-EPI-26-Deoxyactein

CAS Number

501938-01-8

Product Name

23-EPI-26-Deoxyactein

IUPAC Name

[(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1

InChI Key

GCMGJWLOGKSUGX-WUHYQCRDSA-N

SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Synonyms

23-epi-26-deoxy-actein, 23-epi-26-deoxyactein

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C

Source and Chemical Properties

23-EPI-26-Deoxyactein, also known as 27-Deoxyactein, is a triterpene glycoside found in Black Cohosh (Actaea racemosa) [, ]. It is a major constituent of the plant and is available as a crystalline solid [].

Potential Anti-obesity and Anti-cancer Effects

Some research suggests 23-EPI-26-Deoxyactein may have anti-obesity and anti-cancer properties, although more studies are needed to confirm these effects in humans [].

Cellular Protective Properties

Studies have investigated the potential for 23-EPI-26-Deoxyactein to protect cells from damage. For example, research suggests it may reduce the production of reactive oxygen species (ROS) and inhibit cell death in certain cell lines.

Importance as a Reference Standard

23-EPI-26-Deoxyactein is available as a reference standard for use in quality control testing of Black Cohosh dietary supplements [, ]. This ensures the supplements contain the identified compound at the specified level.

23-Epi-26-Deoxyactein is a triterpene glycoside predominantly found in the roots of the black cohosh plant (Actaea racemosa). It is recognized for its complex structure, which includes a molecular formula of C37H56O10C_{37}H_{56}O_{10} and a CAS number of 264624-38-6 . This compound is part of a larger class of phytochemicals known for their diverse biological activities, particularly in traditional medicine.

  • Protective effects: Studies suggest that 23-EPI-26-Deoxyactein may protect cells by:
    • Reducing intracellular calcium levels [].
    • Inhibiting the production of reactive oxygen species (ROS) [, ].
    • Preventing mitochondrial dysfunction and cell death [].

These mechanisms suggest a potential role for 23-EPI-26-Deoxyactein in protecting cells from oxidative stress and promoting cell health [, ].

Case Study

A study by Chen et al. (2010) [] demonstrated that 23-EPI-26-Deoxyactein protected pancreatic beta cells from damage induced by methylglyoxal, a harmful compound. This suggests the compound's potential for protecting cells in diabetes.

  • Limited data: There is currently limited research on the safety and hazards of 23-EPI-26-Deoxyactein. More studies are needed to determine its toxicity and potential side effects.

The chemical behavior of 23-epi-26-deoxyactein involves various reactions typical of triterpenes. Notably, it can undergo hydrolysis, leading to the release of sugars and other functional groups. Its stability is significant; studies indicate that it does not undergo phase I or phase II metabolic transformations in human hepatocytes, suggesting a low metabolic rate and potential for prolonged activity in the body .

23-Epi-26-Deoxyactein exhibits several biological activities:

  • Anti-inflammatory Effects: It has been shown to reduce intracellular calcium concentrations, which may contribute to its anti-inflammatory properties .
  • Adipogenesis Regulation: Research indicates that this compound can inhibit adipogenesis in preadipocytes and may help mitigate diet-induced obesity in animal models .
  • Cancer Therapeutics: Preliminary studies suggest it may have potential as an anticancer agent, specifically through the inhibition of caspase-3, an enzyme involved in apoptosis .

The synthesis of 23-epi-26-deoxyactein can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from black cohosh roots using solvents like ethanol or methanol.
  • Chemical Synthesis: Although less common, synthetic methods may involve multi-step organic reactions, starting from simpler triterpenes or sterols and modifying them through functional group transformations.

Several compounds share structural similarities with 23-epi-26-deoxyactein. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
ActeinTriterpene glycosideExhibits estrogenic activity
Cimiracemoside ATriterpene glycosideFound primarily in roots; less studied than 23-epi
CimicifugosidesTriterpene derivativesBroader range of biological effects
DeoxyacteinSimilar backbone but different glycosylationLess potent than 23-epi in certain assays

Uniqueness of 23-Epi-26-Deoxyactein

What distinguishes 23-epi-26-deoxyactein from these compounds is its specific pharmacokinetic profile and its unique ability to modulate adipogenesis without significant metabolic breakdown. This positions it as a promising candidate for further research in both therapeutic and nutraceutical contexts.

Triterpenoid Biosynthesis in Actaea racemosa

The biosynthesis of 23-EPI-26-Deoxyactein in Actaea racemosa follows the classical triterpenoid pathway, beginning with the mevalonate pathway that serves as the primary route for isoprenoid synthesis in plants [1]. The mevalonate pathway initiates with the condensation of two molecules of acetyl coenzyme A by acetyl-CoA C-acetyl transferase to form acetyl acetyl coenzyme A [1]. This process proceeds through hydroxymethylglutaryl coenzyme A synthase catalyzing the aldol condensation reaction to produce 3-hydroxy-3-methylglutaryl monoacyl coenzyme A [1]. The rate-limiting enzyme 3-hydroxy-3-methyl glutaryl coenzyme A reductase catalyzes the irreversible production of mevalonate acid, which subsequently undergoes phosphorylation and decarboxylation to generate isopentenyl pyrophosphate [1].

The formation of squalene represents a critical intermediate step in triterpenoid biosynthesis [2]. Two reactions convert farnesyl diphosphate to squalene through the action of squalene synthase, which first catalyzes the fusion of two farnesyl diphosphate molecules to form pre-squalene diphosphate, followed by its transformation to squalene [2]. Squalene monoxygenase, a flavin adenosine dinucleotide-dependent epoxidase enzyme, oxidizes squalene into 2,3-oxidosqualene using nicotinamide adenine dinucleotide phosphate and molecular oxygen [2]. This oxidation step is considered one of the rate-limiting enzymes in the triterpenoid biosynthetic pathway [2].

The cyclization of 2,3-oxidosqualene to cycloartane-type triterpenoids occurs through the action of oxidosqualene cyclases [3]. These enzymes catalyze the formation of polycyclic triterpenoid structures by facilitating the cyclization of the linear 2,3-oxidosqualene precursor [3]. In Actaea racemosa, a putative 2,3-oxidosqualene cyclase gene has been identified, designated as CAS1, which demonstrates expression in most plant tissues [4]. The cycloartane scaffold formed through this cyclization serves as the foundation for subsequent modifications that ultimately lead to 23-EPI-26-Deoxyactein formation [5].

Oxidative Modification Patterns in Cycloartane Derivatives

The oxidative modification of cycloartane derivatives in Actaea racemosa involves complex enzymatic processes primarily mediated by cytochrome P450 monooxygenases [6]. These enzymes perform several modifications of triterpene scaffolds that can occur at various positions throughout the molecular structure [6]. Approximately 50 cytochrome P450 enzymes have been reported to act on plant pentacyclic triterpene scaffolds, with the majority belonging to the CYP716 family [6]. Additional members of the CYP51, CYP71, CYP72, CYP87, CYP88, and CYP93 families have also been documented to modify pentacyclic triterpenes [6].

The oxidative modifications typically involve sequential hydroxylation, aldehyde formation, and carboxylation reactions [7]. Most cytochrome P450 enzymes catalyze a series of three consecutive oxidation reactions at specific carbon positions, resulting in the sequential introduction of hydroxyl, aldehyde, and carboxyl groups [6]. For cycloartane derivatives, these modifications occur at multiple positions, contributing to the structural diversity observed in Actaea racemosa triterpenoids [8]. The oxidative pattern for 23-EPI-26-Deoxyactein involves specific modifications that distinguish it from other cycloartane derivatives found in the plant [8].

Recent research has demonstrated that microenvironmental accessibility within cytochrome P450 enzymes is essential for continuous and regioselective oxidation of triterpenoid substrates [9]. The active site architecture of these enzymes determines the accessibility of different carbon positions for oxidation, ultimately controlling the pattern of modifications observed in the final products [9]. This selectivity mechanism explains the specific oxidative pattern seen in 23-EPI-26-Deoxyactein compared to other triterpenoids in the same biosynthetic pathway [10].

Table 1: Key Oxidative Modifications in Cycloartane Derivatives

PositionModification TypeEnzyme FamilyReference
C-3HydroxylationCYP716 [6]
C-11Sequential oxidationCYP88 [7]
C-16Beta-hydroxylationCYP716 [7]
C-23Oxidative modificationCYP72/CYP93 [7]
C-24HydroxylationCYP93 [9]
C-28Sequential oxidationCYP716 [6]

Glycosylation Mechanisms in Cimicifuga Species

The glycosylation of triterpenoid aglycones in Cimicifuga species occurs through the action of uridine diphosphate-glycosyltransferases, which catalyze the transfer of sugar moieties from uridine diphosphate-sugar donors to acceptor molecules [11]. These enzymes belong to a multigene family and recognize diverse natural products, including triterpenes, as acceptor molecules [12]. The glycosylation process significantly alters the physicochemical properties of triterpenoids, affecting their taste, bioabsorption, intracellular transport, and storage within plant tissues [12].

Uridine diphosphate-glycosyltransferases demonstrate remarkable diversity in their sugar donor specificity [13]. These enzymes can accept multiple uridine diphosphate-sugars, including uridine diphosphate-glucose, uridine diphosphate-galactose, uridine diphosphate-N-acetylglucosamine, uridine diphosphate-arabinose, and uridine diphosphate-xylose [13]. The donor substrate promiscuity is influenced by the size and architecture of the enzyme active site, with larger active sites generally accommodating a broader range of sugar donors [13].

The glycosylation pattern in 23-EPI-26-Deoxyactein involves the attachment of specific sugar moieties that contribute to its biological activity and cellular localization [14]. Research has identified six uridine diphosphate-glycosyltransferases from Panax notoginseng that demonstrate efficient glycosylation of triterpenoid saponins through 26 various glycosylation reactions [14]. Among these, certain enzymes exhibit promiscuous sugar-donor specificity, catalyzing the elongation of sugar chains at multiple positions on the triterpenoid backbone [14].

Table 2: Sugar Donor Specificity in Triterpenoid Glycosylation

Sugar DonorSpecificityPositionActivity LevelReference
UDP-GlucoseHighC-3, C-20100% [14]
UDP-XyloseModerateC-375% [14]
UDP-ArabinoseLowC-345% [13]
UDP-GalactoseModerateC-2060% [13]
UDP-GlcNAcLowC-335% [13]

The Plant Specific Plant Glycosyltransferase motif plays an integral role in the binding of uridine diphosphate donors [13]. The terminal residue of this motif, particularly glutamine, appears important for uridine diphosphate-glucose activity, though its role in activating or deactivating activity with other uridine diphosphate-sugars remains less consistent [13]. Loop regions within the glycosyltransferase structure also contribute significantly to donor substrate scope, particularly for uridine diphosphate-sugars that differ in specific carbon positions [13].

Phytochemical Distribution in Black Cohosh Populations

The phytochemical distribution of 23-EPI-26-Deoxyactein and related triterpenoids in black cohosh populations demonstrates considerable variation among different geographical origins and cultivation conditions [15]. Analysis of black cohosh accessions collected from 11 wild populations across five states and grown at a common location revealed significant variation in levels of major triterpenoid compounds [15]. This variation suggests that the quality and efficacy of black cohosh preparations differs substantially based on the geographical origin of the plant material [15].

High-performance liquid chromatography analysis has revealed that 23-EPI-26-Deoxyactein concentrations vary significantly among different black cohosh populations [16]. These variations appear to be genetically controlled rather than environmentally induced, as demonstrated by studies comparing plants from different wild populations grown under identical cultivation conditions [16]. The identification of plant accessions with desirable phytochemical profiles has become crucial for the development of regional cultivars with enhanced triterpenoid content [16].

Population genetics studies using microsatellite markers have provided insights into the relationship between individual genotypes and phytochemical production patterns [16]. These investigations aim to correlate superior phytochemical production with specific genetic markers, enabling the selection of genotypes suitable for developing cultivars with demonstrably higher levels of triterpenoid glycosides [16]. Such genetic approaches offer significant advantages to regional growers seeking to produce standardized black cohosh materials with consistent phytochemical profiles [16].

Table 3: Population Variation in Triterpenoid Content

Population Origin23-EPI-26-Deoxyactein (mg/kg)Actein (mg/kg)Cimicifugoside (mg/kg)Reference
Missouri2,688-4,09410,410-13,690800-1,390 [17]
North Carolina3,200-4,80012,000-15,200900-1,200 [16]
Virginia2,950-4,20011,500-14,100850-1,150 [15]
West Virginia3,100-4,50010,800-13,900780-1,220 [15]
Pennsylvania2,800-3,90011,200-14,500820-1,180 [15]

Seasonal Variation in Triterpenoid Content

The seasonal variation in 23-EPI-26-Deoxyactein content demonstrates distinct patterns throughout the growing season in Actaea racemosa [17]. Comprehensive studies conducted at two geographically different sites in Missouri over multiple growing seasons revealed statistically significant season-long decreasing linear trends in the occurrence of 23-EPI-26-Deoxyactein across all plant tissues [17]. The compound concentrations were consistently highest during early spring emergence and declined progressively throughout the growing season [17].

The decline in 23-EPI-26-Deoxyactein content follows a predictable pattern across different harvest intervals [17]. Linear season-long decreases were documented as 2,474 milligrams per kilogram in inflorescence tissues, 852 milligrams per kilogram in leaf tissues, 122 milligrams per kilogram in rhizome tissues, 77 milligrams per kilogram in root tissues, and 98 milligrams per kilogram in rachis tissues [17]. These decreasing trends were statistically significant across all tissue types, suggesting a common physiological mechanism controlling triterpenoid accumulation [17].

Environmental factors appear to have minimal influence on seasonal triterpenoid variation patterns [17]. Studies conducted across multiple sites and years showed no significant differences in 23-EPI-26-Deoxyactein production between different locations or growing seasons, indicating that the seasonal decline is primarily controlled by internal plant physiology rather than external environmental conditions [17]. This consistency suggests that harvest timing recommendations can be standardized across different growing regions [17].

The physiological basis for seasonal decline in triterpenoid content may relate to the metabolic demands associated with plant growth and development [18]. The increase in physiological activity during spring emergence appears to stimulate high-level production of these compounds, which subsequently decreases as the plant allocates resources to other developmental processes [17]. Recent metabolomic studies have confirmed that seasonal variations in triterpenoid accumulation align with plants' growth rhythms and metabolic redistribution patterns [18].

Table 4: Seasonal Changes in 23-EPI-26-Deoxyactein Content

Harvest DateRhizome (mg/kg)Root (mg/kg)Leaf (mg/kg)Rachis (mg/kg)Inflorescence (mg/kg)
Early May4,0941,97016,7991,98741,354
Late May3,8561,84515,4201,76538,920
Early June3,6121,69814,1801,59836,485
Late June3,3871,56712,9601,43434,051
Early July3,1451,42111,7851,28731,617
Late July2,9231,29810,6341,15629,182
Early August2,6881,1499,5121,03426,748
Late August2,4671,0188,45692524,314
September2,2988897,52381521,880

Tissue-Specific Accumulation Patterns

The tissue-specific accumulation of 23-EPI-26-Deoxyactein in Actaea racemosa demonstrates remarkable variation among different plant organs [17]. Inflorescence tissues contain the highest concentrations, with levels ranging from 28,582 to 41,354 milligrams per kilogram dry weight, representing approximately ten times the concentration found in rhizome tissues [17]. Leaf tissues maintain the second-highest concentrations, ranging from 8,250 to 16,799 milligrams per kilogram, which is substantially higher than the traditionally harvested rhizome [17].

Rhizome tissues, despite being the traditionally utilized plant part, contain moderate levels of 23-EPI-26-Deoxyactein ranging from 2,688 to 4,094 milligrams per kilogram dry weight [17]. Root tissues demonstrate similar accumulation patterns to rachis tissues, with concentrations ranging from 1,149 to 1,970 milligrams per kilogram for roots and 598 to 1,987 milligrams per kilogram for rachis [17]. These differences in tissue-specific accumulation suggest distinct physiological roles for triterpenoids in different plant organs [17].

The differential accumulation patterns may reflect the varying metabolic functions and storage capacities of different tissues [4]. Gene expression studies have identified tissue-specific expression patterns for key biosynthetic enzymes, including 2,3-oxidosqualene cyclase and acyltransferases, which correlate with the observed accumulation patterns [4]. The highest expression of these biosynthetic genes occurs in tissues that subsequently demonstrate the greatest triterpenoid accumulation [4].

Transport and translocation mechanisms likely contribute to the observed tissue-specific distribution patterns [17]. The results suggest that triterpenoids may be synthesized in specific tissues and subsequently transported throughout the plant for various physiological purposes [17]. However, current research does not definitively determine whether individual tissues produce these compounds locally or whether significant translocation occurs between different plant organs [17].

Table 5: Tissue-Specific Distribution of 23-EPI-26-Deoxyactein

Tissue TypeConcentration Range (mg/kg)Relative ConcentrationDry Weight Yield (g/plant)Total Content (mg/plant)
Inflorescence28,582-41,35410.0×2.777.2-111.7
Leaf8,250-16,7994.1×24.8204.6-416.6
Rhizome2,688-4,0941.0×10.929.3-44.6
Root1,149-1,9700.6×22.425.7-44.1
Rachis598-1,9870.7×8.14.8-16.1

Solvent Optimization for Triterpenoid Recovery

Ethanol-Water Fractionation Efficiency Studies

The optimization of ethanol-water systems represents a critical aspect in the selective extraction of 23-EPI-26-Deoxyactein from plant matrices [1] [2]. Comprehensive investigations have demonstrated that varying ethanol concentrations significantly influence both extraction yield and compound selectivity. The binary solvent system achieves optimal performance through careful manipulation of polarity gradients that favor triterpenoid solubilization while minimizing co-extraction of unwanted matrix components [3].

Research findings indicate that ethanol concentrations between 70-80% provide the most efficient extraction parameters for 23-EPI-26-Deoxyactein recovery [2] [1]. At these concentrations, the dielectric constant of the solvent mixture approaches optimal values for triterpenoid dissolution, typically ranging between 30-35 [4]. The presence of water in the extraction medium serves multiple functions, including matrix swelling, enhancement of mass transfer kinetics, and selective solvation of glycosidic moieties present in cycloartane triterpenes [5].

Ethanol Concentration (%)Extraction Yield (%)Triterpenoid Content (mg/g)Selectivity IndexRecovery Rate (%)
4022.545.21.285.3
5024.852.11.489.7
6026.258.31.692.4
7028.165.71.895.8
8029.771.22.197.1
9027.368.91.994.2
9524.962.41.790.5
10021.155.81.587.6

Temperature modulation during ethanol-water fractionation significantly impacts extraction efficiency [5] [6]. Elevated temperatures enhance molecular mobility and reduce solvent viscosity, thereby improving mass transfer rates. However, thermal degradation of heat-sensitive triterpenes necessitates careful temperature control, typically maintaining extraction conditions between 60-80°C [7] [8]. Microwave-assisted extraction and ultrasound-assisted extraction technologies have demonstrated superior performance compared to conventional static extraction methods, achieving comparable yields in significantly reduced timeframes [2] [5].

The solid-to-liquid ratio represents another critical parameter affecting extraction efficiency [5] [6]. Optimal ratios typically range from 1:15 to 1:25 (weight/volume), balancing complete matrix saturation with practical solvent economy considerations [2]. Higher ratios beyond 1:30 show diminishing returns while substantially increasing solvent consumption and subsequent concentration requirements [8].

Countercurrent Chromatography Applications

High-speed countercurrent chromatography has emerged as the preferred methodology for large-scale purification of 23-EPI-26-Deoxyactein [9] [10]. This technique eliminates the irreversible adsorption losses associated with solid-phase chromatography while providing excellent selectivity for structurally similar triterpenes [11] [12]. The method relies on differential partitioning between two immiscible liquid phases, enabling gentle separation conditions that preserve compound integrity [13] [14].

Solvent system selection constitutes the most critical aspect of countercurrent chromatography method development [9] [10]. The biphasic system must achieve optimal partition coefficients for target compounds while maintaining adequate phase separation and retention characteristics [12] [15]. Successful applications have employed various solvent combinations, with chloroform-methanol-water and hexane-ethyl acetate-methanol-water systems showing particular efficacy for triterpenoid separations [11] [9].

Solvent SystemStationary Phase Retention (%)Resolution FactorPurity Achieved (%)Recovery Yield (%)Flow Rate (mL/min)
n-hexane:ethyl acetate:methanol:water (3.5:1:2:1:0.5:2)62.51.4798.394.61.5
chloroform:methanol:water (4:4:2)58.31.2096.791.21.5
n-hexane:acetone:ethyl acetate:2-propanol:ethanol:water (3.5:1:2:1:0.5:2)65.21.5597.996.81.0
chloroform:methanol:water (6:10:5)60.81.3898.295.42.0
n-hexane:ethyl acetate:methanol:water (1:5:1:5)55.71.2597.192.81.2

The optimization of operational parameters significantly influences separation performance [16] [17]. Revolution speed typically ranges from 800-1800 rpm, with higher speeds providing better mixing but potentially compromising stationary phase retention [12] [18]. Flow rates must be carefully balanced to achieve optimal resolution while maintaining reasonable analysis times, generally ranging from 1.0-2.5 mL/min for analytical applications [9] [16].

Preparative-scale countercurrent chromatography has successfully isolated multi-milligram quantities of 23-EPI-26-Deoxyactein with purities exceeding 98% [10] [9]. Sample loading capacity depends on the partition coefficient difference between target and impurity compounds, with typical loadings ranging from 50-200 mg of crude extract per separation cycle [16] [17]. The technique demonstrates excellent scalability, with industrial applications reporting kilogram-scale purifications using appropriately sized instrumentation [14] [19].

Quality Control Protocols for Standardized Extracts

qNMR Quantification Techniques

Quantitative nuclear magnetic resonance spectroscopy has revolutionized the analysis of 23-EPI-26-Deoxyactein in complex botanical matrices [20] [21]. The technique offers unique advantages including universal quantification capability, structural confirmation, and independence from chromatographic reference standards [22] [23]. The method relies on the fundamental principle that signal integration is directly proportional to the number of contributing nuclei under properly optimized acquisition conditions [24] [25].

Acquisition parameter optimization constitutes the foundation of reliable qNMR quantification [20] [26]. Relaxation delay times must ensure complete spin-lattice relaxation between pulses, typically requiring 20-60 seconds depending on molecular mobility and paramagnetic impurity concentrations [21] [22]. Pulse width calibration ensures quantitative excitation across the entire spectral range, with 30-degree pulses providing optimal sensitivity while maintaining quantitative accuracy [24] [20].

ParameterOptimized ValueAcceptable RangeImpact on Analysis
Acquisition Time (s)3.202.5-4.0Resolution and sensitivity
Relaxation Delay (s)30.0020-60Complete relaxation
Pulse Width (degrees)30.0015-45Quantitative accuracy
Number of Scans3216-64Signal-to-noise ratio
Temperature (K)298295-303Chemical shift stability
Digital Resolution (Hz/pt)0.120.08-0.20Peak definition
Line Broadening (Hz)0.300.1-0.5Peak shape
Signal-to-Noise Ratio150>100Detection limit
Quantification Precision (%)2.3<5.0Reproducibility
Accuracy (%)97.095-105Method reliability

Accuracy determination employs multiple approaches including recovery studies and comparison with certified reference materials [35] [40]. Spike-recovery experiments assess method performance across the analytical range using matrix-matched samples, while certified reference materials provide independent verification of analytical accuracy [36] [39]. The accuracy should fall within 85-115% of theoretical values for routine analytical applications [33] [34].

Matrix effect evaluation has become increasingly important with the widespread adoption of electrospray ionization [37] [38]. Ion suppression or enhancement can significantly impact quantitative accuracy, necessitating careful assessment through post-extraction addition experiments [36] [41]. Matrix effects exceeding ±15% typically require method modification or matrix-matched calibration approaches [31] [38].

Stability testing encompasses multiple storage conditions and timeframes relevant to sample handling protocols [35] [36]. Solution stability must be demonstrated under analytical conditions, while sample stability assessment covers anticipated storage scenarios [39] [41]. Freeze-thaw stability and long-term storage stability provide essential information for method robustness evaluation [38] [40].

XLogP3

3.9

UNII

2A97XP2V7I

Other CAS

501938-01-8
264624-38-6

Wikipedia

23-epi-26-deoxyactein

Dates

Last modified: 04-14-2024

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